methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is an organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,5-dimethoxyphenyl group and a methyl propanoate moiety. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-ol.
Esterification: The hydroxyl group at the 7-position of the chromen-2-one core is esterified with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Antioxidant Activity: It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:
Coumarin Derivatives: Similar to other coumarin derivatives, this compound exhibits a range of biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Flavonoids: The compound shares structural similarities with flavonoids, which are known for their antioxidant and anti-inflammatory activities.
Chalcones: Chalcones are another class of compounds with similar biological activities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(20(22)26-4)27-15-6-5-13-9-17(21(23)28-19(13)11-15)16-10-14(24-2)7-8-18(16)25-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUITQINLPYCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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